Elarofiban - 198958-88-2

Elarofiban

Catalog Number: EVT-267310
CAS Number: 198958-88-2
Molecular Formula: C22H32N4O4
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elarofiban, also known as RWJ-53308, is a potent, selective and orally active GPIIb/IIIa antagonist. RWJ-53308 is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist that inhibits fibrinogen binding to GPIIb/IIIa with an IC(50) of 0.4+/-0.3 nM. RWJ-53308 inhibits thrombin-induced platelet aggregation in human gel-filtered platelets (IC(50)=60+/-12 nM) and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) (IC(50)=60+/-10, 150+/-30, 70+/-4, and 160+/-80 nM, respectively). RWJ-53308 may be useful for both acute and chronic treatment of arterial thrombotic disorders.
Synthesis Analysis

The synthesis of Elarofiban involves several key steps, starting from the preparation of specific intermediates. A practical synthesis route includes:

  1. Formation of the Piperidine Intermediate: The initial step involves synthesizing a piperidine derivative, which serves as a crucial building block.
  2. Coupling Reaction: This intermediate is then coupled with a pyridine derivative under controlled reaction conditions to form a more complex structure.
  3. Final Assembly: The final product is obtained through purification processes, including crystallization and chromatography, to ensure high yield and purity.

Optimization of these synthetic routes is critical for industrial production, focusing on cost-effectiveness and scalability while maintaining high purity levels .

Molecular Structure Analysis

Elarofiban's molecular structure features a distinct arrangement that facilitates its function as an antagonist to the glycoprotein IIb/IIIa receptor. Its structure can be summarized as follows:

  • Molecular Formula: C19_{19}H22_{22}N4_{4}O3_{3}
  • Molecular Weight: 342.40 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its binding affinity and specificity for the glycoprotein IIb/IIIa receptor.

The three-dimensional conformation of Elarofiban allows it to effectively mimic fibrinogen, thereby inhibiting its interaction with the receptor .

Chemical Reactions Analysis

Elarofiban participates in various chemical reactions that can modify its structure or enhance its functionality:

  • Oxidation Reactions: Elarofiban can undergo oxidation under specific conditions, leading to oxidized derivatives that may exhibit altered biological activity.
  • Reduction Reactions: Reduction can modify certain functional groups within the molecule, potentially affecting its pharmacological properties.
  • Substitution Reactions: The compound can also engage in substitution reactions, particularly at the piperidine and pyridine rings, allowing for structural modifications that may enhance its efficacy or selectivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Mechanism of Action

Elarofiban's mechanism of action primarily involves its binding to the glycoprotein IIb/IIIa receptor on activated platelets. By preventing fibrinogen from binding to this receptor, Elarofiban effectively inhibits platelet aggregation. This action is vital in preventing thrombus formation, which can lead to serious cardiovascular events such as myocardial infarction.

The binding affinity of Elarofiban is notably high, with an IC50 value of approximately 0.15 nM, indicating its potent inhibitory effect on platelet aggregation . Studies have shown that Elarofiban can inhibit thrombin-induced platelet aggregation in human gel-filtered platelets and platelet-rich plasma responses to various agonists including collagen and adenosine diphosphate .

Physical and Chemical Properties Analysis

Elarofiban exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the formulation and delivery methods for therapeutic applications .

Applications

Elarofiban has significant applications across various scientific fields:

  • Medicine: It is primarily investigated for its potential use in treating cardiovascular diseases by preventing thrombus formation.
  • Biochemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists and their interactions with platelets.
  • Pharmaceutical Industry: Explored for developing new anticoagulant therapies aimed at managing thrombotic disorders.

Moreover, derivatives of Elarofiban are being researched for use as radiotracers in positron emission tomography imaging, enhancing the ability to visualize thrombus formation in vivo .

Properties

CAS Number

198958-88-2

Product Name

Elarofiban

IUPAC Name

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid

Molecular Formula

C22H32N4O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1

InChI Key

ABNXKGFLZFSILK-MOPGFXCFSA-N

SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3

Solubility

Soluble in DMSO

Synonyms

Elarofiban; RWJ-53308; RWJ 53308; RWJ53308.

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.